[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate
Description
[(E)-(4,6-Dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate is a synthetic compound featuring a pyrimidine core substituted with chlorine and methylsulfanyl groups, linked via an imine (methylideneamino) group to a benzoate ester bearing a trifluoromethyl substituent. This analysis focuses on comparing its structural, synthetic, and functional attributes with analogous compounds documented in pesticidal and chemical literature.
Properties
Molecular Formula |
C14H8Cl2F3N3O2S |
|---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C14H8Cl2F3N3O2S/c1-25-13-21-10(15)9(11(16)22-13)6-20-24-12(23)7-3-2-4-8(5-7)14(17,18)19/h2-6H,1H3/b20-6+ |
InChI Key |
CGNPTJSKBUMAIW-CGOBSMCZSA-N |
Isomeric SMILES |
CSC1=NC(=C(C(=N1)Cl)/C=N/OC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the chlorination of a pyrimidine derivative, followed by the introduction of the methylthio group and the trifluoromethylbenzoyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH₃) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with LiAlH₄ can produce amines.
Scientific Research Applications
4,6-Dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials, such as agrochemicals and polymers.
Mechanism of Action
The mechanism by which 4,6-dichloro-2-(methylthio)-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyrimidine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity, while the chlorine and methylthio groups contribute to its overall stability and reactivity. The compound can inhibit enzyme activity by forming covalent or non-covalent bonds with the active site, thereby blocking substrate access and altering the enzyme’s function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- Pyrimidine ring : 4,6-dichloro and 2-methylsulfanyl substituents.
- Imine linkage : Connects the pyrimidine to the benzoate moiety.
- Benzoate ester : 3-Trifluoromethyl group enhances lipophilicity and metabolic stability.
Table 1: Structural Comparison with Analogous Compounds
Physical and Crystallographic Properties
Environmental and Toxicological Considerations
- Persistence: Chlorinated pyrimidines (target compound) may exhibit longer soil half-lives than nitroaromatics (dinobuton) but shorter than sulfonylureas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
